molecular formula C7H9N5S B12921174 9-Methyl-6-(methylsulfanyl)-9h-purin-2-amine CAS No. 2238-53-1

9-Methyl-6-(methylsulfanyl)-9h-purin-2-amine

Cat. No.: B12921174
CAS No.: 2238-53-1
M. Wt: 195.25 g/mol
InChI Key: JSZRTOHSZPQKJZ-UHFFFAOYSA-N
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Description

9-Methyl-6-(methylthio)-9H-purin-2-amine is a chemical compound with the molecular formula C7H8N4S. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. This compound is known for its unique structural features, which include a methyl group at the 9th position and a methylthio group at the 6th position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-6-(methylthio)-9H-purin-2-amine typically involves the alkylation of 6-mercaptopurine with methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 9-Methyl-6-(methylthio)-9H-purin-2-amine may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 9-Methyl-6-(methylthio)-9H-purin-2-amine can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the methylthio group, resulting in the formation of 9-methylpurine.

    Substitution: Nucleophilic substitution reactions can occur at the 6th position, where the methylthio group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 9-Methylpurine.

    Substitution: Various substituted purines depending on the nucleophile used.

Scientific Research Applications

9-Methyl-6-(methylthio)-9H-purin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-Methyl-6-(methylthio)-9H-purin-2-amine involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: A purine derivative with a thiol group at the 6th position.

    9-Methylpurine: A purine derivative with a methyl group at the 9th position.

    6-Thioguanine: A purine derivative with a thiol group at the 6th position and an amino group at the 2nd position.

Uniqueness

9-Methyl-6-(methylthio)-9H-purin-2-amine is unique due to the presence of both a methyl group at the 9th position and a methylthio group at the 6th position. This unique structural feature imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

2238-53-1

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

9-methyl-6-methylsulfanylpurin-2-amine

InChI

InChI=1S/C7H9N5S/c1-12-3-9-4-5(12)10-7(8)11-6(4)13-2/h3H,1-2H3,(H2,8,10,11)

InChI Key

JSZRTOHSZPQKJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(N=C2SC)N

Origin of Product

United States

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